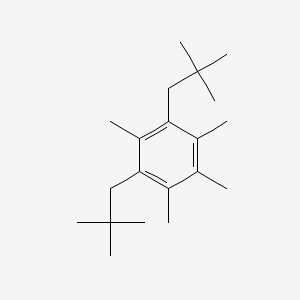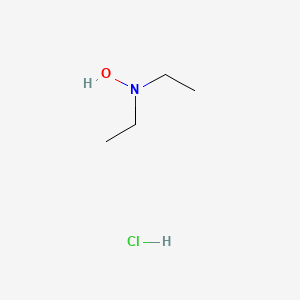
N,N-diethylhydroxylamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylhydroxylamine;hydrochloride: is an organic compound with the chemical formula (C₂H₅)₂NOH·HCl. It is a colorless to yellow liquid with an amine-like odor. This compound is known for its versatility and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-diethylhydroxylamine can be synthesized through the reaction of triethylamine with a peroxide. The reaction typically involves the following steps:
Reaction with Triethylamine: Triethylamine is reacted with a peroxide, such as hydrogen peroxide, under controlled conditions.
Purification: The resulting product is purified to obtain N,N-diethylhydroxylamine.
Industrial Production Methods: In industrial settings, N,N-diethylhydroxylamine is produced using large-scale chemical reactors. The process involves the same basic steps as the laboratory synthesis but on a much larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-diethylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylhydroxylamine oxide.
Reduction: It can reduce certain metal ions, such as hexavalent chromium, to their lower oxidation states.
Substitution: It can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Aqueous solutions of N,N-diethylhydroxylamine are used for the reduction of metal ions.
Substitution: Electrophiles such as alkyl halides can react with N,N-diethylhydroxylamine under mild conditions.
Major Products Formed:
Oxidation: N,N-diethylhydroxylamine oxide.
Reduction: Reduced metal ions (e.g., trivalent chromium).
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
Chemistry: N,N-diethylhydroxylamine is used as a ligand in the preparation of unsymmetric mixed ligand oxadiazoline and/or imine platinum complexes . It is also employed in the synthesis of organometallic clusters of mixed hydrazide/hydroxylamide clusters of zinc .
Biology: In biological research, N,N-diethylhydroxylamine is used as a radical scavenger and an antioxidant. It helps in studying oxidative stress and its effects on biological systems.
Medicine: N,N-diethylhydroxylamine has potential applications in medicine as an antioxidant. It is being explored for its ability to protect cells from oxidative damage.
Industry: In industrial applications, N,N-diethylhydroxylamine is used as an oxygen scavenger in water treatment . It helps in preventing corrosion in boiler systems by reacting with dissolved oxygen.
Mécanisme D'action
N,N-diethylhydroxylamine exerts its effects through various mechanisms:
Oxygen Scavenging: It reacts with dissolved oxygen to form water, thereby preventing oxidative damage.
Radical Scavenging: It neutralizes free radicals by donating hydrogen atoms, thus preventing radical-induced damage.
Reduction: It reduces metal ions to their lower oxidation states, which can be beneficial in various chemical processes.
Comparaison Avec Des Composés Similaires
- N-methylethanolamine
- Dimethylethanolamine
- Diethylethanolamine
- Diethanolamine
- N,N-diisopropylaminoethanol
Uniqueness: N,N-diethylhydroxylamine is unique due to its dual functionality as both an oxygen scavenger and a radical scavenger. This makes it highly versatile and useful in a wide range of applications, from water treatment to biological research.
Propriétés
Numéro CAS |
38968-22-8 |
|---|---|
Formule moléculaire |
C4H12ClNO |
Poids moléculaire |
125.60 g/mol |
Nom IUPAC |
N,N-diethylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-3-5(6)4-2;/h6H,3-4H2,1-2H3;1H |
Clé InChI |
DWPFAJHIOBOYEB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


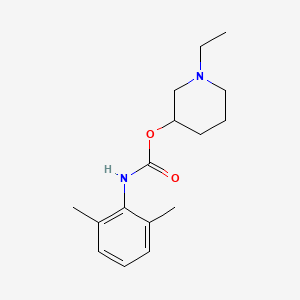

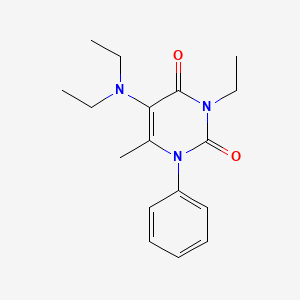
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)

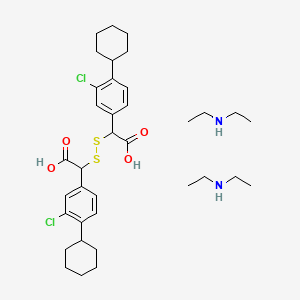

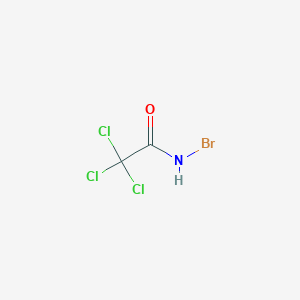


![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)

